molecular formula C9H12FNO3 B13119968 3-Fluoro-L-phenylalanine hydrate CAS No. 646066-71-9

3-Fluoro-L-phenylalanine hydrate

Cat. No.: B13119968
CAS No.: 646066-71-9
M. Wt: 201.19 g/mol
InChI Key: KQLNORMLMOJDJK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-L-phenylalanine hydrate is a fluorinated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position on the benzene ring of L-phenylalanine. The molecular formula of this compound is C9H10FNO2·H2O, and it has a molecular weight of 201.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-phenylalanine hydrate typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using fluorine gas or other fluorinating agents. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-L-phenylalanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-L-phenylalanine hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-L-phenylalanine hydrate involves its interaction with molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s binding affinity and specificity to enzymes and receptors. This can result in altered enzyme activity, protein folding, and signal transduction pathways .

Comparison with Similar Compounds

  • 3-Fluoro-D-phenylalanine
  • 4-Fluoro-L-phenylalanine
  • 2-Fluoro-L-phenylalanine

Comparison: Compared to other fluorinated phenylalanine derivatives, 3-Fluoro-L-phenylalanine hydrate is unique due to its specific fluorination position, which can lead to distinct chemical and biological properties. For instance, the position of the fluorine atom can affect the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

646066-71-9

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H10FNO2.H2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H2/t8-;/m0./s1

InChI Key

KQLNORMLMOJDJK-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N.O

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.